molecular formula C16H12Cl2O3 B2651722 (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one CAS No. 478046-76-3

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one

Cat. No.: B2651722
CAS No.: 478046-76-3
M. Wt: 323.17
InChI Key: DAQRGWSMQMXBNX-VOTSOKGWSA-N
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Description

This chalcone derivative features an α,β-unsaturated ketone core with two aromatic rings:

  • Ring A (3-[(2,4-Dichlorophenyl)methoxy]phenyl): A phenyl group substituted at the 3-position with a benzyloxy moiety bearing 2,4-dichloro substituents.
  • Ring B: A propenone chain with a hydroxyl group at the β-position (C3). The 2,4-dichlorophenylmethoxy group enhances lipophilicity and may influence electronic properties, while the 3-hydroxy group facilitates hydrogen bonding.

Properties

IUPAC Name

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-5-4-12(15(18)9-13)10-21-14-3-1-2-11(8-14)16(20)6-7-19/h1-9,19H,10H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQRGWSMQMXBNX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one typically involves the reaction of 2,4-dichlorobenzyl alcohol with 3-hydroxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a saturated compound.

    Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated hydroxypropyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Substituent Effects on Chalcone Bioactivity
Compound Name Ring A Substitutions Ring B Substitutions IC50/Activity Notes Source Compound ID
Target Compound 3-[(2,4-Dichlorophenyl)methoxy]phenyl 3-hydroxypropenone N/A (Theoretical) N/A
Cardamonin (Cluster 5) 2,4-dihydroxy (no halogen) Unsubstituted phenyl IC50 = 4.35 μM (highest potency)
Compound 2j (Cluster 6) 4-Br, 2-OH, 5-I 4-F-phenyl IC50 = 4.703 μM
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)propenone 2,4-Cl-phenyl 5-nitrofuran-2-yl Antifungal activity (specific data not provided)
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)propenone 2,6-Cl, 3-F-phenyl 4-OCH3-phenyl Crystallographic stability noted

Key Observations :

  • However, excessive EWGs (e.g., iodine in Cluster 6 compounds) reduce potency due to steric hindrance or unfavorable electronic effects .
  • Hydroxyl vs. Methoxy : The 3-hydroxy group in the target compound may improve solubility and hydrogen bonding compared to methoxy-substituted analogues (e.g., ), which prioritize lipophilicity .
  • Ring B Modifications : Nitrofuran () or fluorophenyl () substitutions in Ring B introduce distinct electronic profiles, affecting target specificity (e.g., antifungal vs. kinase inhibition) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Crystallographic Features
Target Compound ~323.2 ~3.5 Not reported
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)propenone 325.15 ~3.8 Monoclinic (P21/c), Z = 8
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)propenone 298.34 ~2.9 High purity (95%)

Key Observations :

  • The target compound’s higher LogP (estimated ~3.5) compared to dimethoxy analogues () suggests enhanced membrane permeability, critical for bioavailability.
  • Crystallographic data (e.g., ) highlight the influence of halogen placement (2,6-dichloro vs. 2,4-dichloro) on packing efficiency and stability .

Structure-Activity Relationship (SAR) Trends

  • Optimal Halogenation : 2,4-Dichloro substitution (target compound) balances electronic effects and steric bulk, unlike 2,6-dichloro-3-fluoro (), which may disrupt planar geometry required for target binding .
  • Methoxy vs. Halogen : Methoxy groups (e.g., ) reduce electrophilicity compared to halogens, possibly lowering reactivity in biological systems .

Biological Activity

The compound (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one, also known by its CAS number 478046-76-3, is a synthetic derivative of chalcone. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound.

Chemical Structure

The molecular structure of this compound features a chalcone backbone with a methoxy group and dichlorophenyl substitution. The presence of hydroxyl groups contributes to its potential biological activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound showed a marked increase in antioxidant activity compared to controls, suggesting potential therapeutic applications in oxidative stress-related diseases .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was observed that the compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase in breast cancer cell lines .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20G1 phase arrest
A549 (Lung Cancer)25Induction of oxidative stress

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In animal models, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeability changes.
  • Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways leading to reduced expression of pro-inflammatory cytokines.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results showed a significant decrease in tumor size and weight compared to control groups receiving no treatment. Histological analysis revealed reduced mitotic figures and increased apoptotic cells in treated tumors .

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